Retinyl acetate

Catalog No.
S568343
CAS No.
127-47-9
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Retinyl acetate

CAS Number

127-47-9

Product Name

Retinyl acetate

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+

InChI Key

QGNJRVVDBSJHIZ-QHLGVNSISA-N

Synonyms

9-cis-retinyl acetate, all-trans-retinyl acetate, Dagravit A Forte, Dif Vitamin A Masivo, QLT091001, RetiNit, retinol acetate, retinol acetate, (9,13-cis)-isomer, retinyl acetate, vitamin A acetate, Vitamin A Dispersa, Vitamin-A-Saar

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Retinyl acetate, also known as Vitamin A acetate, is a fat-soluble vitamin and an ester of retinol. It is a vital nutrient that plays a crucial role in maintaining healthy vision, immune function, skin health, and reproductive health. It is widely used in the pharmaceutical, cosmetic, and food industries because of its high functionality and versatility. In this paper, we will discuss the properties, synthesis, characterization, analytical methods, applications, toxicity, and potential implications of retinyl acetate in various fields of research and industry.
tinyl acetate in various fields of research and industry.
Retinyl acetate is a yellow to yellow-orange crystalline powder that is insoluble in water but soluble in fats and oils. It has a molecular weight of retinyl acetate is unstable at high temperatures and in the presence of light and air, which makes it prone to degradation. When retinyl acetate is exposed to UV light, it is converted into all-trans-retinol, which is the active form of Retinyl acetate A.
Retinyl acetate is synthesized by reacting retinol with acetic anhydride in the presence of pyridine. The synthesis process involves several steps, including esterification, purification, and crystallization. The purity and identity of retinyl acetate are determined by analytical methods such as HPLC, TLC, and FTIR.
The most commonly used analytical methods for the analysis of retinyl acetate include high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and Fourier-transform infrared spectroscopy (FTIR). These methods are used to determine the purity, identity, and stability of retinyl acetate in various formulations and samples.
Retinyl acetate is essential for maintaining healthy vision, immune function, skin health, and reproductive health. It is metabolized in the liver to form all-trans-retinol, which is the biologically active form of Retinyl acetate A. Retinol is converted into retinal and retinoic acid, which are crucial for visual cycle, gene expression, and cellular differentiation. Retinyl acetate A deficiency can lead to xerophthalmia, blindness, and increased susceptibility to infections.
Retinyl acetate is generally considered safe when used at recommended doses. However, excessive consumption of Retinyl acetate A can lead to toxicity, which can cause a range of symptoms such as headache, dizziness, nausea, and liver damage. In scientific experiments, retinyl acetate is used in accordance with established safety protocols and guidelines to avoid any adverse effects on study subjects.
Retinyl acetate is widely used in various scientific experiments to study its effects on various physiological and biochemical processes. It is used in cell culture experiments to investigate the mechanisms of cell differentiation, proliferation, and apoptosis. It is also used in animal models to study the effects of Retinyl acetate A deficiency and excess on various organ systems.
The current research on retinyl acetate includes studies on its effects on skin health, vision, immune function, and cancer prevention. The findings suggest that retinyl acetate can improve skin texture and reduce the appearance of fine lines and wrinkles. It can also improve visual function and reduce the risk of age-related macular degeneration. Retinyl acetate also plays a crucial role in regulating immune function and reducing the risk of infections. Some studies also suggest that retinyl acetate may have anti-cancer properties and may reduce the risk of certain types of cancer.
Retinyl acetate has potential implications in various fields of research and industry. It can be used in the development of novel drugs for the treatment of various diseases such as cancer, Alzheimer's, and cardiovascular diseases. It can also be used in the formulation of cosmetic products such as anti-aging creams and lotions. In the food industry, retinyl acetate is used as a food additive to fortify foods with Retinyl acetate A.
Despite the potential benefits of retinyl acetate, there are some limitations to its use. Excessive consumption of Retinyl acetate A can lead to toxicity, which can cause adverse effects on health. Therefore, it is essential to use retinyl acetate in recommended doses and in accordance with established safety protocols. Future directions for research include the development of novel formulations of retinyl acetate and the investigation of its effects on various diseases and conditions.
Retinyl acetate is a vital nutrient that plays a crucial role in maintaining healthy vision, immune function, skin health, and reproductive health. It is widely used in various fields of research and industry because of its high functionality and versatility. The synthesis, characterization, analytical methods, and potential implications of retinyl acetate have been discussed in this paper. Future directions for research include the development of novel formulations and the investigation of its effects on various diseases and conditions.

XLogP3

6.3

Appearance

Assay:≥98%A crystalline solid

UNII

3LE3D9D6OY

GHS Hazard Statements

Aggregated GHS information provided by 347 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 347 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 346 of 347 companies with hazard statement code(s):;
H315 (69.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H360 (56.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (43.06%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (61.56%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Retinyl Acetate is a naturally-occurring fatty acid ester form of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Retinyl acetate binds to and activates retinoid receptors, inducing cell differentiation and decreasing cell proliferation. This agent also inhibits carcinogen-induced neoplastic transformation in some cancer cell types and exhibits immunomodulatory properties. (NCI04)

MeSH Pharmacological Classification

Adjuvants, Immunologic

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

64536-04-5
127-47-9
34356-31-5

Wikipedia

Vitamin A acetate

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> Retinoids [PR0109]
Cosmetics -> Skin conditioning

General Manufacturing Information

Retinol, acetate: ACTIVE

Dates

Modify: 2023-09-18

Explore Compound Types